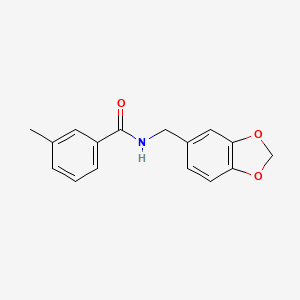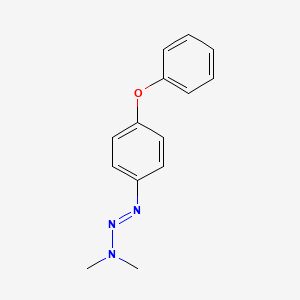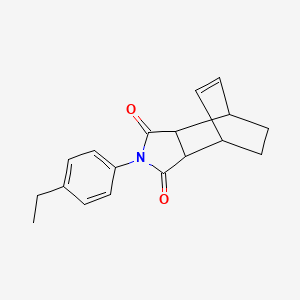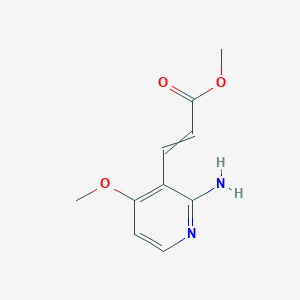![molecular formula C24H22N4O3S B12478538 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C30H27N3O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and phenyl groups. The final step involves the formation of the acetamide linkage with the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Uniqueness
Compared to similar compounds, 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C24H22N4O3S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-24(2,3)21-13-19(16-8-5-4-6-9-16)20(14-25)23(27-21)32-15-22(29)26-17-10-7-11-18(12-17)28(30)31/h4-13H,15H2,1-3H3,(H,26,29) |
Clé InChI |
RAIRZMOPSFWTGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)

![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)


![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)

![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
